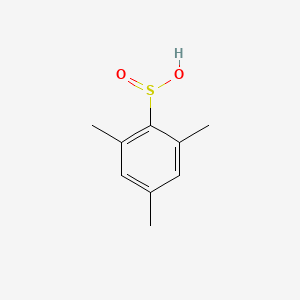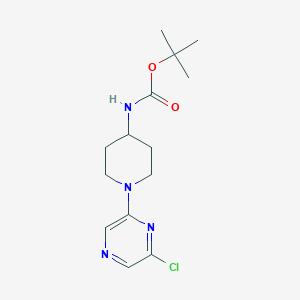![molecular formula C12H20O2 B3031700 Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate CAS No. 62934-94-5](/img/structure/B3031700.png)
Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate
Descripción general
Descripción
Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate is a compound that falls within the category of bicyclic organic esters. These compounds are characterized by their bicyclic structure and the presence of an ester functional group. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar bicyclic structures and functionalities have been studied. For instance, the synthesis of a monomer with a bicyclic ortho ester group is described, which shares the bicyclic [2.2.2]octane motif .
Synthesis Analysis
The synthesis of related bicyclic compounds involves various strategies. For example, the synthesis of 1-ethyl-4-[(2-methacryloxy)ethyl carbamoyloxymethyl]-2,6,7-trioxabicyclo[2.2.2]octane involves polymerizable acrylic and bicyclic ortho ester groups . Another synthesis approach is the three-component condensation used to synthesize Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . Additionally, the resolution of Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate via diastereomeric salt formation and subsequent isomerization, hydrogenation, and hydrolysis steps are employed to obtain various enantiomers of related compounds .
Molecular Structure Analysis
The molecular structure of compounds within this class is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis , while the stereochemistry and relative configurations of various enantiomers of a related compound were determined by NMR spectroscopy .
Chemical Reactions Analysis
Bicyclic compounds like this compound can undergo a variety of chemical reactions. The polymerization behavior of related compounds has been explored, with studies investigating both free-radical and ionic polymerization pathways . Additionally, Diels-Alder reactions are a common synthetic tool for building bicyclic structures, as demonstrated by the use of Ethyl 1,3-cyclohexadien-1-carboxylate in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The photoelectron spectra of related compounds, such as 1-ethynylbicyclo[2.2.2]octane and 1,4-diethynylbicyclo[2.2.2]octane, have been studied to understand their electronic structure . These studies provide insights into the reactivity and stability of the compounds, which are important for their potential applications in material science and organic synthesis.
Safety and Hazards
The safety data sheet (SDS) for Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Mecanismo De Acción
Target of Action
Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate is a complex organic compound .
Mode of Action
It is synthesized through a new tandem reaction that permits rapid access to a wide range of bicyclo[222]octane-1-carboxylates . This process is highly enantioselective and is mediated by an organic base .
Análisis Bioquímico
Biochemical Properties
Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme FabF, which is involved in fatty acid biosynthesis. This compound inhibits FabF, leading to a disruption in fatty acid synthesis . Additionally, this compound has been shown to interact with other proteins involved in metabolic pathways, affecting their activity and function.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FabF by this compound leads to alterations in lipid metabolism, which can impact cell membrane composition and function . Furthermore, this compound has been shown to modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of FabF, inhibiting its enzymatic activity . This inhibition disrupts the fatty acid biosynthesis pathway, leading to a decrease in fatty acid production. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit fatty acid synthesis without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including liver toxicity and disruptions in metabolic pathways. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the fatty acid biosynthesis pathway by inhibiting the enzyme FabF . This inhibition leads to a decrease in fatty acid production, which can impact various cellular processes. Additionally, this compound may interact with other enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and targeting specific biochemical processes.
Propiedades
IUPAC Name |
ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-14-11(13)10-8-9-4-6-12(10,2)7-5-9/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMSSFZWHKIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379802 | |
| Record name | Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62934-94-5 | |
| Record name | Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



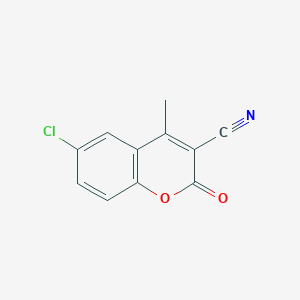

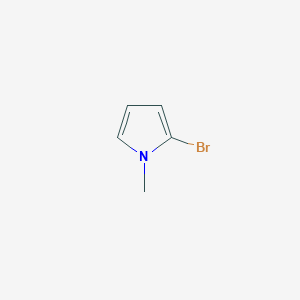

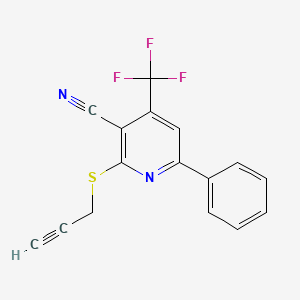
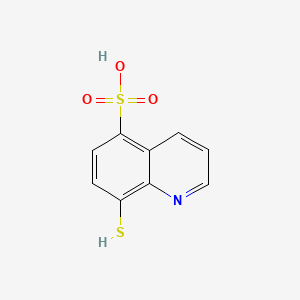
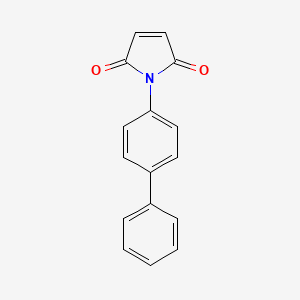

![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)

